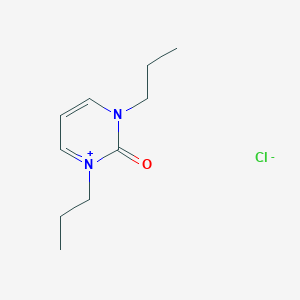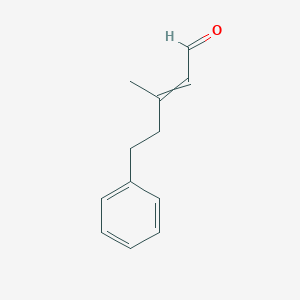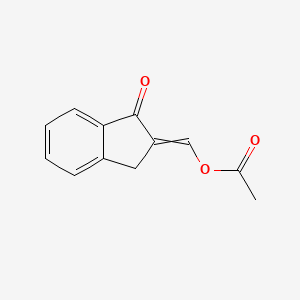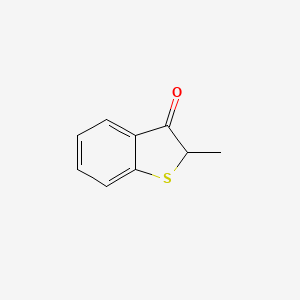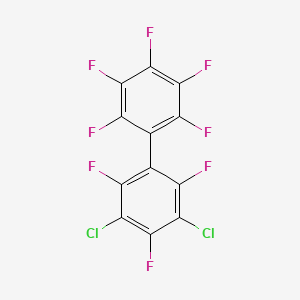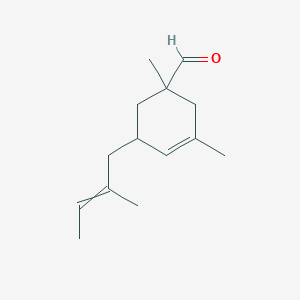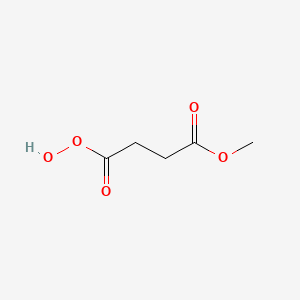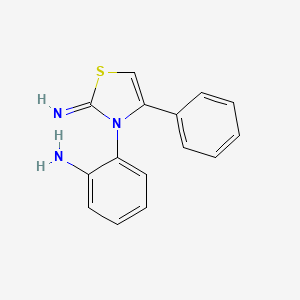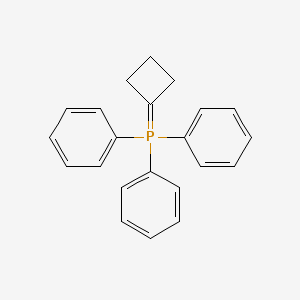
2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine;sulfuric acid is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethyl acetate, and the mixture is stirred at room temperature. The product is then purified through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, continuous stirring, and precise temperature control to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with additional hydrogen atoms.
Substitution: Halogenated pyrimidine derivatives.
Applications De Recherche Scientifique
2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or nucleic acids, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A precursor in the synthesis of 2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine.
2,4-Dimethylpyrimidine: Another pyrimidine derivative with similar structural features.
Uniqueness
2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
56797-27-4 |
|---|---|
Formule moléculaire |
C6H14N6O4S |
Poids moléculaire |
266.28 g/mol |
Nom IUPAC |
2-N,2-N-dimethylpyrimidine-2,4,5,6-tetramine;sulfuric acid |
InChI |
InChI=1S/C6H12N6.H2O4S/c1-12(2)6-10-4(8)3(7)5(9)11-6;1-5(2,3)4/h7H2,1-2H3,(H4,8,9,10,11);(H2,1,2,3,4) |
Clé InChI |
AIMGFYHWBADYMQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=C(C(=N1)N)N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one](/img/structure/B14637831.png)
